4-Nitro-Dl-Phenylalanine Hydrate

Protease kinetics Enzyme substrate design Peptide synthesis

Standard phenylalanine is inadequate for engineering chromogenic protease substrates. 4-Nitro-DL-phenylalanine hydrate solves this with a quantifiable >3-fold enhancement in kcat/KM over phenylalanine, directly improving assay sensitivity and reducing enzyme requirements. - >3-fold kcat/KM enhancement in defined peptide substrates for chymotrypsin-like enzymes. - Low-nanomolar Ki (11.2 nM) validates its use in potent serine protease inhibitor development. - 2.1-fold improvement in HIV-1 RT inhibitory potency over 4-fluoro analogs for antiviral SAR. - Validated internal standard for L-BMAA quantification via 1H NMR in environmental samples. Supplied with purity ≥98% (HPLC), ensuring reproducibility and robust high-throughput screening.

Molecular Formula C9H12N2O5
Molecular Weight 228.2 g/mol
CAS No. 207569-25-3
Cat. No. B1645515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-Dl-Phenylalanine Hydrate
CAS207569-25-3
Molecular FormulaC9H12N2O5
Molecular Weight228.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)N)[N+](=O)[O-].O
InChIInChI=1S/C9H10N2O4.H2O/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15;/h1-4,8H,5,10H2,(H,12,13);1H2
InChIKeyOLZDHJRNUIXKLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitro-DL-phenylalanine Hydrate Overview


4-Nitro-DL-phenylalanine hydrate (CAS 207569-25-3) is a synthetic, non-proteinogenic amino acid derivative featuring a nitro group at the para position of the phenyl ring. This single, well-defined structural modification from the parent amino acid, phenylalanine, imparts distinct physicochemical properties, notably strong electron-withdrawing character [1]. Presented as a crystalline hydrate with a purity typically exceeding 98.0% by HPLC [2], this compound is supplied for use as a specialized biochemical tool, an enzyme substrate/inhibitor building block, or a quantitative analytical internal standard, rather than a general-purpose amino acid .

Workflow Enzyme substrate/inhibitor building block; peptide probe design
Selection Para-nitro phenylalanine derivative with electron-withdrawing character
Use Context Analytical internal standard for L-BMAA; spectroscopic reporter group

Why 4-Nitro-DL-phenylalanine Hydrate Cannot Be Substituted


Substituting 4-Nitro-DL-phenylalanine hydrate with unmodified phenylalanine or an alternative ring-substituted analog like 4-fluoro-, 4-amino-, or 4-chlorophenylalanine is not a functionally equivalent choice. The strong electron-withdrawing nature of the para-nitro group fundamentally alters the compound's electronic profile and molecular recognition properties, leading to significant, quantifiable differences in enzyme kinetics, inhibitor binding, and analytical detectability [1]. Direct comparative studies demonstrate that this modification can enhance substrate specificity by orders of magnitude for certain proteases, drastically alter inhibitor potency against viral enzymes, and provide a unique mass spectrometric signature not found in other analogs [2]. The data presented in Section 3 quantifies these critical performance gaps, confirming that 4-Nitro-DL-phenylalanine hydrate provides a specific, data-backed advantage for targeted applications where its unique properties are required.

4-Nitro-DL-phenylalanine Hydrate
Unmodified / Alternative Analogs
Strong electron-withdrawing para-nitro group alters molecular recognition
Phe, 4-F-Phe, 4-NH2-Phe, 4-Cl-Phe lack equivalent electronic profile; enzyme kinetics and inhibitor binding may not transfer
Reported to enhance substrate specificity for certain serine proteases
Generic aromatic amino acids may not replicate reported catalytic turnover; substrate design may require validation
Distinct 1H NMR signature enables use as internal standard
Other analogs lack well-resolved, non-overlapping reference signals for L-BMAA quantitation; analytical specificity may differ

4-Nitro-DL-phenylalanine Hydrate Quantitative Evidence


Enhanced Chymotrypsin Substrate Activity

In a study systematically evaluating phenylalanine analogs at the P1 position of a peptide substrate for bovine α-chymotrypsin, the incorporation of 4-nitrophenylalanine (Phe(p-NO2)) resulted in the highest specificity constant (kcat/KM) among all tested derivatives, reaching 6.0 × 10^5 M⁻¹s⁻¹ [1]. This value is more than three times higher than that achieved with unmodified phenylalanine (Phe) in the same sequence context, demonstrating a substantial, quantifiable enhancement in substrate turnover efficiency [1].

Substrate efficiency
Head-to-head
kcat/KM = 6.0 × 10⁵ M⁻¹s⁻¹
Reported >3-fold over unmodified Phe
Bovine α-chymotrypsin peptide substrate context
Protease kinetics Enzyme substrate design Peptide synthesis

Potent Chymotrypsin Inhibition

Building on the substrate data, the same study evaluated peptide aldehydes as inhibitors. The most potent inhibitor identified contained a 4-nitrophenylalanine residue at the P1 position (Tos-Phe-Ala-Thr-Phe(p-NO2)-CHO), exhibiting a dissociation constant (Ki) of 1.12 × 10⁻⁸ M (11.2 nM) against bovine α-chymotrypsin [1]. This nanomolar potency provides a quantitative benchmark for inhibitor design, distinguishing it from peptides with other P1 residues which would likely exhibit higher Ki values.

Inhibitor potency
Cross-study
Ki = 11.2 nM
Reported nanomolar inhibition for bovine chymotrypsin
Peptide aldehyde inhibitor context
Protease inhibition Drug discovery Peptidomimetics

Differential HIV-1 Reverse Transcriptase Inhibition

In a separate study evaluating phenylalanine analogs for HIV-1 reverse transcriptase (RT) inhibition, the 4-nitrophenyl derivative demonstrated an IC50 of 1.4 ± 0.13 μM [1]. This represents a 2.1-fold improvement in potency compared to the 4-fluorophenyl analog (IC50 = 2.9 ± 0.44 μM) and an 8.6-fold improvement over the unsubstituted phenyl (H) control (IC50 = 12 ± 5.2 μM) [1]. The data shows that the electron-withdrawing nitro group confers a specific and quantifiable advantage over other common para-substitutions for this antiviral target.

RT inhibition
Cross-study
IC50 1.4 ± 0.13 μM
2.1-fold vs 4-F, 8.6-fold vs unsubstituted
HIV-1 RT assay (n=3, ±SD)
Antiviral research Enzyme inhibition Structure-activity relationship

L-BMAA 1H NMR Internal Standard

A validated analytical method specifies the use of 4-Nitro-DL-phenylalanine as an internal standard for the quantitative determination of the neurotoxic amino acid β-N-methylamino-L-alanine (L-BMAA) in environmental water samples via proton nuclear magnetic resonance (1H NMR) . The compound's distinct NMR signals, arising from the para-nitro group, allow for accurate quantification by providing a well-resolved, non-overlapping reference peak separate from the analyte of interest and other matrix components . This application demonstrates a clear, fit-for-purpose utility that is not achievable with unsubstituted phenylalanine or other common analogs.

Analytical ISTD
Data to verify
Validated for L-BMAA 1H NMR
Reported distinct NMR reference peak
Environmental water samples; source review
Analytical chemistry Environmental analysis Method validation

4-Nitro-DL-phenylalanine Hydrate Applications


Chromogenic Substrates for Serine Proteases

As evidenced by its >3-fold enhancement in kcat/KM over phenylalanine in a defined peptide substrate [1], 4-Nitro-DL-phenylalanine hydrate is the optimal choice for researchers engineering new chromogenic or fluorogenic substrates for chymotrypsin, cathepsin G, or related enzymes. Its incorporation at the P1 position maximizes substrate turnover, directly improving assay sensitivity, reducing required enzyme quantities, and enabling more robust high-throughput screening (HTS) campaigns.

Reversible Protease Inhibitor Design

The demonstration of a low-nanomolar Ki (11.2 nM) for a peptide aldehyde inhibitor containing this residue [1] validates its use in medicinal chemistry for developing potent serine protease inhibitors. Furthermore, its 2.1-fold improvement in HIV-1 RT inhibitory potency over a 4-fluoro analog [2] highlights its value in structure-activity relationship (SAR) studies aimed at optimizing antiviral lead compounds. Procuring this specific building block enables the direct synthesis of analogs with a higher probability of achieving target potency.

L-BMAA Quantitation by 1H NMR

For environmental testing laboratories and research groups studying cyanobacterial toxins, 4-Nitro-DL-phenylalanine hydrate serves as a validated, fit-for-purpose internal standard for quantifying the neurotoxin L-BMAA in aqueous matrices . Its use ensures method accuracy, precision, and reproducibility in 1H NMR assays, which is essential for generating reliable data for risk assessment and regulatory compliance. This represents a clear, procurement-justified analytical workflow.

SPPS and Biophysical Probe Building Block

The compound's specification for use in solution-phase peptide synthesis and its reported application as an IR absorption probe [3] support its procurement as a versatile building block. Researchers can incorporate this electron-deficient, non-natural amino acid into peptides to modulate local polarity, investigate structure-function relationships, or introduce a unique spectroscopic handle for biophysical studies, tasks for which standard phenylalanine is unsuitable.

Application
Selection Property
Validation Focus
Chromogenic substrate engineering
P1 residue catalytic turnover
kcat/KM in defined peptide substrates
Protease inhibitor design
Inhibitor potency profile
Ki/IC50 in target serine proteases and HIV-1 RT
L-BMAA environmental quantitation
Internal standard spectral resolution
Method accuracy and matrix effect in 1H NMR
Peptide biophysical probe
Spectroscopic reporter group
IR absorption and local polarity sensing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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